molecular formula C19H21ClN2O3S B2459936 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954634-13-0

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2459936
M. Wt: 392.9
InChI Key: FKBHVTIZFQMGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been dedicated to the synthesis and structural characterization of sulfonamide derivatives, revealing their potential in various scientific applications. For instance, research on the synthesis, crystal and molecular-electronic structure of sterically hindered sulfonamide derivatives has provided insights into their potential uses in designing molecules with specific properties for scientific applications (Rublova et al., 2017).

Computational Studies

Computational studies have been employed to investigate the structural and electronic properties of sulfonamide compounds. Such studies include the characterization and computational analysis of newly synthesized molecules, providing a deeper understanding of their molecular interactions and stability, which is crucial for their application in scientific research (Murthy et al., 2018).

Biological Screening

Research has also focused on the biological screening of sulfonamide derivatives to evaluate their potential as antimicrobial, anticancer, and anti-HIV agents. This includes studies on the synthesis and biological screening of derivatives for their activity against various bacterial and fungal strains, highlighting the potential of sulfonamide compounds in medical and pharmaceutical research (Aziz‐ur‐Rehman et al., 2014).

Nonlinear Optical Properties

The exploration of sulfonamide derivatives for their second-order nonlinear optical (NLO) properties has been another area of interest. Studies on the synthesis and characterization of sulfonamide-based compounds for NLO applications suggest their potential use in developing materials for optical technologies (Li et al., 2012).

Antagonist Activity Studies

Molecular interaction studies of specific sulfonamide derivatives with biological receptors have been conducted to understand their antagonist activities. This research is crucial for developing therapeutic agents targeting specific biological pathways, as evidenced by studies on the antagonist activity of certain sulfonamide compounds against the CB1 cannabinoid receptor (Shim et al., 2002).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBHVTIZFQMGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.